Pyridinylpiperazines
Pyridinylpiperazines are a class of heterocyclic compounds that consist of a pyridine ring fused to a piperazine ring. These molecules exhibit diverse structural and functional properties due to their unique hybrid nature, which makes them attractive for various applications in medicinal chemistry. Pyridinylpiperazines often serve as versatile building blocks for designing novel drugs with potential therapeutic effects against a range of diseases. Their ability to modulate multiple biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other proteins, has driven significant research interest. These compounds are frequently used in pharmaceutical development due to their favorable pharmacological profiles, such as good oral bioavailability, low toxicity, and selectivity for specific molecular targets. Their structural diversity allows for the optimization of drug properties through modification at various positions within the pyridine and piperazine rings.
| Structure | Chemical Name | CAS | MF |
|---|---|---|---|
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1-3-(Trifluoromethyl)pyridin-2-ylpiperazine | 87394-63-6 | C10H12F3N3 |
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2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol | 61337-89-1 | C17H21N3O |
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PIPERAQUINE PHOSPHATE | 4085-31-8 | C29H32Cl2N6 |
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2-(piperazin-1-yl)quinoline | 4774-24-7 | C13H15N3 |
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7-Chloro-4-(piperazin-1-yl)quinoline | 837-52-5 | C13H14ClN3 |
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1-(4-methylpyridin-2-yl)piperazine | 34803-67-3 | C10H15N3 |
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4-Methyl-2-piperazin-1-ylquinoline | 50693-78-2 | C14H17N3 |
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1-(2-Pyridyl)piperazine monohydrochloride | 129394-11-2 | C9H14ClN3 |
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1-Boc-4-(5-iodopyridin-2-yl)piperazine | 497915-42-1 | C14H20IN3O2 |
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Delavirdine mesylate | 147221-93-0 | C23H32N6O6S2 |
Related Literature
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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